molecular formula C8H10ClN3 B2753241 1-(2-Chlorobenzyl)guanidine CAS No. 4406-27-3

1-(2-Chlorobenzyl)guanidine

Cat. No.: B2753241
CAS No.: 4406-27-3
M. Wt: 183.64
InChI Key: AKIBCPLFOPWWPF-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)guanidine is a chemical compound with the molecular formula C₈H₁₀ClN₃. It has garnered significant attention in various fields of research due to its unique chemical structure and biological activity. This compound is characterized by the presence of a guanidine group attached to a 2-chlorobenzyl moiety, which imparts distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)guanidine typically involves the reaction of 2-chlorobenzylamine with a guanidine derivative. One common method is the reaction of 2-chlorobenzylamine with S-methylisothiourea sulfate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorobenzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: Reduction of this compound can lead to the formation of reduced derivatives, such as amines, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids in an aqueous or organic solvent.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Substituted guanidines with different nucleophiles replacing the chlorine atom.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)guanidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

    N-benzylguanidine: Similar structure but lacks the chlorine atom on the benzyl group.

    N-(2,2-Dimethoxyethyl)guanidine: Contains a dimethoxyethyl group instead of the chlorobenzyl group.

    N-(3,4-Dichlorobenzyl)guanidine: Contains additional chlorine atoms on the benzyl group.

Uniqueness: 1-(2-Chlorobenzyl)guanidine is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity compared to other guanidine derivatives .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIBCPLFOPWWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C(N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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